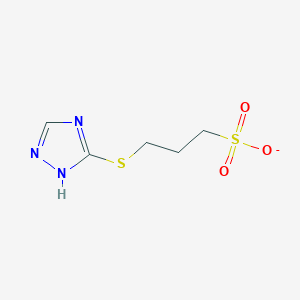![molecular formula C17H19N3S2 B326748 8-methyl-13-propylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B326748.png)
8-methyl-13-propylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-8-(propylsulfanyl)-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinoline is a complex heterocyclic compound that belongs to the class of thieno[2,3-c]isoquinoline derivatives
Méthodes De Préparation
The synthesis of 5-Methyl-8-(propylsulfanyl)-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a thieno[2,3-c]isoquinoline derivative with a suitable alkylating agent under controlled conditions. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Analyse Des Réactions Chimiques
5-Methyl-8-(propylsulfanyl)-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized derivatives
Mécanisme D'action
The mechanism of action of 5-Methyl-8-(propylsulfanyl)-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit protein kinases or interact with DNA, thereby affecting cellular processes such as proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
5-Methyl-8-(propylsulfanyl)-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinoline can be compared with other thieno[2,3-c]isoquinoline derivatives, such as:
Thieno[2,3-c]pyridines: These compounds share a similar core structure but differ in their biological activities and applications.
Thieno[2,3-b]pyridines: These derivatives have been studied for their anticancer and antimicrobial properties.
Pyrazolo[1,5-a]pyrimidines: These compounds are known for their antitrypanosomal and anti-inflammatory activities
The uniqueness of 5-Methyl-8-(propylsulfanyl)-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinoline lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C17H19N3S2 |
|---|---|
Poids moléculaire |
329.5 g/mol |
Nom IUPAC |
8-methyl-13-propylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene |
InChI |
InChI=1S/C17H19N3S2/c1-3-8-21-17-15-14(18-9-19-17)13-12-7-5-4-6-11(12)10(2)20-16(13)22-15/h9H,3-8H2,1-2H3 |
Clé InChI |
WLGGCAAIOYSBMD-UHFFFAOYSA-N |
SMILES |
CCCSC1=NC=NC2=C1SC3=NC(=C4CCCCC4=C23)C |
SMILES canonique |
CCCSC1=NC=NC2=C1SC3=NC(=C4CCCCC4=C23)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-oxo-1-phenyl-2-({5-[(propylamino)sulfonyl]-1-naphthyl}amino)ethyl]benzamide](/img/structure/B326665.png)

![10a-{2-[4-(dimethylamino)phenyl]vinyl}-4,10,10-trimethyl-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2(1H)-one](/img/structure/B326668.png)
![10,10-dimethyl-10a-[2-(9-methyl-9H-carbazol-2-yl)vinyl]-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2(1H)-one](/img/structure/B326669.png)
![8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid](/img/structure/B326672.png)
![methyl 4-{[2-(methylsulfanyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]carbonyl}phenyl ether](/img/structure/B326673.png)
![1-Chloro-3-[[5-[(3-chloro-2-hydroxypropyl)amino]naphthalen-1-yl]amino]propan-2-ol](/img/structure/B326674.png)
![Tert-butyl 1-[({5-[(isobutylamino)sulfonyl]-1-naphthyl}amino)carbonyl]-5-{[(phenylacetyl)oxy]amino}pentylcarbamate](/img/structure/B326677.png)


![(4-Methylphenyl)-(2-methylsulfanyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)methanone](/img/structure/B326682.png)

![Ethyl 4-amino-1-oxa-2-thia-8-azaspiro[4.5]dec-3-ene-8-carboxylate 2,2-dioxide](/img/structure/B326687.png)
![2-[(acetyloxy)methyl]-6-(2-propynyloxy)-3,6-dihydro-2H-pyran-3-yl acetate](/img/structure/B326688.png)
